molecular formula CrFeO3 B076180 Chromium iron oxide CAS No. 12737-27-8

Chromium iron oxide

Cat. No.: B076180
CAS No.: 12737-27-8
M. Wt: 155.84 g/mol
InChI Key: HEQBUZNAOJCRSL-UHFFFAOYSA-N
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Description

Chromium iron oxide, a complex inorganic oxide, is a material of significant interest in advanced materials research due to its robust magnetic and catalytic properties. This compound, often exhibiting a spinel-type structure, is primarily valued for its role as a highly stable and efficient catalyst in several critical industrial processes, including the dehydrogenation of hydrocarbons and the oxidative decomposition of environmental pollutants. Its mechanism of action in catalysis typically involves surface redox reactions, where the mixed-metal centers facilitate electron transfer processes. Furthermore, this compound is a subject of intensive study in the field of spintronics and magneto-optics, where its magnetic characteristics, such as ferrimagnetism and high Curie temperature, are exploited for developing next-generation data storage and sensor devices. Researchers also utilize this material in the fabrication of protective coatings and as a durable pigment, capitalizing on its exceptional chemical inertness and thermal stability. Provided as a high-purity, research-grade powder, this reagent is essential for investigators exploring the synthesis, characterization, and application of multifunctional inorganic materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

chromium(3+);iron(3+);oxygen(2-)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Cr.Fe.3O/q2*+3;3*-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQBUZNAOJCRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Cr+3].[Fe+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CrFeO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid
Record name Chromium iron oxide
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CAS No.

12068-77-8, 12737-27-8, 68187-09-7
Record name Chromium iron oxide (Cr2FeO4)
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Record name Chromium iron oxide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chromium iron oxide
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Record name Chromium iron oxide
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Record name Dichromium iron tetraoxide
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Record name Iron chromite brown spinel
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Scientific Research Applications

Pigmentation

Chromium iron oxide pigments are widely used in the coatings industry due to their durability and resistance to UV light. They are available in various colors, including green, red, and black.

Property Value
ColorGreen, Red, Black
LightfastnessExcellent
Chemical ResistanceHigh

Case Study : A study highlighted the effectiveness of this compound pigments in outdoor applications due to their resistance to fading compared to organic pigments .

Catalysis

This compound serves as an effective catalyst in various chemical reactions, particularly in the synthesis of organic compounds.

  • Application : Used in the oxidation of alcohols and in polymerization reactions.
  • Benefits : Enhances reaction rates and selectivity.

Research Findings : Research indicates that this compound nanoparticles exhibit significant catalytic activity for the oxidation of alcohols under mild conditions .

Environmental Remediation

The compound has gained attention for its role in environmental cleanup, particularly in the removal of heavy metals from wastewater.

Adsorbent Heavy Metal Removal Efficiency (%)
CrFeO₃-NPs–AC95%
SPIONs (Chitosan-coated)90%

Case Study : A study demonstrated that this compound nanoparticle-loaded activated carbon effectively removed cationic dyes and heavy metals from wastewater through surface adsorption mechanisms .

Health and Safety Considerations

While this compound is generally considered safe for use in various applications, it is essential to monitor exposure levels due to potential health risks associated with chromium compounds.

  • Regulatory Standards : Compliance with safety regulations regarding exposure limits is crucial.
  • Environmental Impact : Studies assess the lifecycle impact of chromium compounds to mitigate risks associated with their use .

Comparison with Similar Compounds

Structural and Compositional Differences
  • Chromium Iron Oxide (Fe, Cr)₃O₄ :
    • Spinel structure with chromium occupying octahedral sites.
    • High packing density due to chromium’s affinity for oxygen, reducing crystal defects and slowing oxidation .
  • Magnetite (Fe₃O₄) :
    • Inverse spinel structure with Fe²⁺ and Fe³⁺ in octahedral and tetrahedral sites.
    • Higher ion mobility due to structural defects, leading to faster oxidation .
  • Chromium Oxide (Cr₂O₃) :
    • Corundum structure with hexagonal close packing.
    • Forms a passive layer resistant to halogens but lacks the mixed redox activity of (Fe, Cr)₃O₄ .
  • Hematite (Fe₂O₃) :
    • Rhombohedral structure with Fe³⁺ only.
    • Lower adsorption capacity for chromium ions compared to (Fe, Cr)₃O₄ .
Adsorption Properties

This compound exhibits superior adsorption capabilities for chromium ions (Cr³⁺ and Cr⁶⁺) compared to other oxides, as shown in Table 1 .

Table 1: Binding Capacities of Nanomaterials for Chromium Ions (23°C, Langmuir Model)

Material Cr(III) Binding (mg/g) Cr(VI) Binding (mg/g) pH Dependency
Fe₃O₄ (Magnetite) 120–135 50–60 Cr(VI): ↓ with pH↑; Cr(III): ↑ at pH 3–10
MnFe₂O₄ 90–100 30–40 Cr(III): peaks at pH 6
Activated Carbon ~90 (pH 2) Cr(VI): ↓ with pH↑

Key Findings:

  • Fe₃O₄ outperforms MnFe₂O₄ due to higher surface reactivity.
  • This compound’s Cr(III) binding remains stable across a broad pH range (80–90% at pH 3–10), unlike MnFe₂O₄, which declines at pH >6 .
Thermal and Oxidation Resistance

Table 2: High-Temperature Performance in Oxidative Environments

Compound Maximum Service Temp. Oxidation Mechanism Key Advantage
(Fe, Cr)₃O₄ 580–650°C Forms protective spinel layer Slows Fe²⁺ diffusion by 10× vs. Fe₃O₄
Fe₃O₄ <580°C Rapid Fe²⁺ diffusion through defects Unsuitable for halogen-rich environments
Cr₂O₃ >1000°C Passive oxide layer Resists chlorine/bromine corrosion

Key Findings:

  • This compound’s resistance to halogen-induced corrosion surpasses Fe₃O₄ but is inferior to Cr₂O₃. At 950°C, Fe-based oxides undergo active oxidation, while Cr₂O₄ remains stable .
  • In steels, 1% Cr in (Fe, Cr)₃O₄ improves oxidation resistance equivalent to 4% Cr in pure Fe .
Corrosion Resistance in Harsh Environments
  • Halogen Exposure :
    • Fe₃O₄ and Fe₂O₃ suffer severe weight loss in HCl/HBr at 950°C due to volatile FeCl₃/FeBr₃ formation.
    • (Fe, Cr)₃O₄ forms stable Cr₂O₃ scales, reducing corrosion rates by 50% compared to Fe₃O₄ .
  • Molten Salts :
    • FeCr₂O₄ (a derivative of this compound) is identified in corrosion products of steels exposed to nitrate salts, demonstrating stability at 400–600°C .

Q & A

Q. How do researchers determine the oxidation states of Fe and Cr in mixed oxides, and what spectroscopic techniques are most reliable?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) is used to deconvolute Fe 2p₃/₂ (~710 eV for Fe³⁺, ~706 eV for Fe²⁺) and Cr 2p₃/₂ (~576 eV for Cr³⁺) peaks. Complementary techniques like XANES provide edge-energy shifts to distinguish Cr(VI) from Cr(III) . For bulk analysis, redox titrations (e.g., iodometric titration for Cr(VI)) are paired with ICP-OES for elemental quantification .

Q. What are the thermodynamic stability ranges for this compound phases (e.g., FeCr₂O₄ vs. Fe₂O₃/Cr₂O₃ composites) under varying oxygen partial pressures?

  • Methodological Answer : Phase stability is modeled using Ellingham diagrams and thermogravimetric analysis (TGA). For instance, FeCr₂O₄ (chromite) is stable below 900°C in reducing environments (pO₂ < 10⁻¹⁰ atm), while Fe₂O₃-Cr₂O₃ composites dominate in oxidizing conditions. In situ XRD coupled with controlled-atmosphere furnaces validates these predictions .

Advanced Research Questions

Q. How can experimentalists optimize adsorption capacity of chromium iron oxides for toxic Cr(VI) removal, and what statistical models guide parameter selection?

  • Methodological Answer : Box-Behnken experimental design (BBD) with variables like pH (2–8), adsorbent dosage (0.05–0.3 g), and initial Cr(VI) concentration (50–150 mg/L) identifies optimal conditions. For Fe₃O₄ nanoparticles, pH 2 and 0.3 g dosage achieve 98.95% removal efficiency. Langmuir isotherms (R² > 0.98) confirm monolayer adsorption, while pseudo-second-order kinetics (k₂ = 0.012 g/mg·min) suggest chemisorption dominance .

Q. What contradictions exist in reported magnetic properties of chromium-doped iron oxides, and how can they be resolved?

  • Methodological Answer : Discrepancies arise from Cr³⁺ substitution in Fe₃O₄ (e.g., reduced saturation magnetization from 92 emu/g to 45 emu/g at 20% Cr doping). Confounding factors include:
  • Cation distribution : Cr³⁺ preferentially occupies octahedral sites, disrupting superexchange interactions. Neutron diffraction clarifies site occupancy .
  • Surface spin disorder : Increased surface-to-volume ratio in nanoparticles reduces net magnetization. SQUID magnetometry with field-cooled/zero-field-cooled protocols quantifies surface effects .

Q. How do interfacial reactions between chromium iron oxides and aqueous environments influence corrosion resistance in alloy systems?

  • Methodological Answer : Synchrotron-based fluorescence mapping (e.g., APS beamline) reveals Cr enrichment at oxide-metal interfaces (e.g., 18% Cr vs. 8% in bulk) during corrosion. Electrochemical impedance spectroscopy (EIS) shows passive film stability (charge transfer resistance > 10⁵ Ω·cm²) in Fe-20Cr alloys due to dense Cr₂O₃ inner layers . Contradictions in pitting potentials are resolved by controlling oxide porosity via annealing (500°C, Ar/H₂) .

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